1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
- 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene
- 1-Bromo-3-(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Comparison: 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPFCSYYYLEBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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